Ramoplanin A2 is a lipoglycodepsipeptide antibiotic derived from the bacterium Actinoplanes spp. ATCC 33076. It was first isolated in the early 1980s as part of a complex that included three closely related components: ramoplanin A1, A2, and A3, with A2 being the most abundant (72-86% yield) . This compound exhibits significant antimicrobial activity against various Gram-positive bacteria, including strains resistant to traditional antibiotics such as vancomycin-resistant Enterococcus species and methicillin-resistant Staphylococcus aureus .
Ramoplanin A2 is produced by the fermentation of Actinoplanes spp., specifically strain ATCC 33076. The initial discovery involved culturing this strain under specific conditions that favored the production of ramoplanin components . The biosynthetic pathway for ramoplanin involves several nonribosomal peptide synthetase genes, which are responsible for assembling the peptide backbone of the antibiotic .
Ramoplanin A2 belongs to a class of compounds known as lipoglycodepsipeptides. These are characterized by their complex structures that include both peptide and lipid components. This class of antibiotics is noted for its efficacy against resistant bacterial strains due to its unique mechanism of action that targets bacterial cell wall synthesis.
The synthesis of ramoplanin A2 has been achieved through various methods, including total synthesis and semi-synthesis. The total synthesis involves constructing the entire molecular structure from simpler chemical precursors. Notably, a convergent synthetic strategy has been employed, which allows for efficient assembly of the complex depsipeptide core .
Technical Details:
The molecular structure of ramoplanin A2 is characterized by a complex arrangement of amino acids forming a 49-membered cyclic depsipeptide. The structure includes several unique features:
The stereochemistry and conformation of ramoplanin A2 have been elucidated through multidimensional nuclear magnetic resonance spectroscopy studies, revealing a U-shaped topology stabilized by intramolecular hydrogen bonds .
Ramoplanin A2 undergoes various chemical reactions during its synthesis, primarily involving:
Technical Details:
Ramoplanin A2 exerts its antimicrobial effects by interfering with bacterial cell wall synthesis. Specifically, it sequesters Lipid Intermediate II, a crucial substrate in the peptidoglycan biosynthesis pathway. By binding to this intermediate, ramoplanin prevents its use in downstream reactions catalyzed by transglycosylases, effectively disrupting cell wall formation .
This mechanism has been shown to be complementary to that of vancomycin but operates at a different site within the bacterial cell wall synthesis pathway, which contributes to its efficacy against resistant strains .
Relevant Data:
Studies have indicated that ramoplanin A2 retains antimicrobial activity even in low concentrations, making it a potent candidate for therapeutic applications against resistant bacterial infections .
Ramoplanin A2 is primarily researched for its potential applications in treating infections caused by resistant Gram-positive bacteria. Its unique mechanism makes it an attractive candidate for:
Research continues into optimizing its use in clinical settings and developing analogs that may enhance efficacy or reduce side effects .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2